8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c1-12-10-15-6-7-16(11-12)20(15)17(21)18(8-9-18)13-2-4-14(19)5-3-13/h2-5,15-16H,1,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPADFXIJVFUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the cyclopropyl and fluorophenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organometallic catalysts and halogenated solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Properties
- The primary application of 8-azabicyclo[3.2.1]octane derivatives, including this compound, lies in their role as monoamine reuptake inhibitors . These compounds are being investigated for their efficacy in treating depression , anxiety disorders, and other mood disorders by modulating neurotransmitter levels in the brain .
- Compared to traditional antidepressants like tricyclics and selective serotonin reuptake inhibitors (SSRIs), these derivatives may offer improved safety profiles and reduced side effects, such as cardiovascular issues or sexual dysfunction .
- Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
- Pain Management
- Other Neurological Disorders
Structural Insights and Synthesis
The structural framework of 8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane is pivotal to its biological activity. The presence of the fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and receptor binding affinity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | 8-Azabicyclo[3.2.1]octane |
| Substituent | 4-Fluorophenyl cyclopropanecarbonyl |
| Functional Groups | Carbonyl group at position 1 |
| Configuration | Stereocenters influencing activity |
Case Studies
Several studies have documented the efficacy of similar compounds derived from the 8-azabicyclo[3.2.1]octane structure:
- Clinical Trials : A clinical trial evaluating the antidepressant effects of a closely related compound demonstrated significant improvements in depressive symptoms compared to placebo, with a favorable side effect profile .
- Preclinical Models : Animal studies have shown that these compounds can effectively reduce anxiety-like behaviors in rodent models, suggesting their potential as anxiolytics .
Mechanism of Action
The mechanism of action of 8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Variations at Position 8
Key Observations :
- Cyclopropane vs. Benzyl/Amine: The target compound’s cyclopropanecarbonyl group offers greater steric hindrance and metabolic resistance compared to 4-fluorobenzyl (21f) or dimethylaminoethyl (10a) substituents .
- Salt Forms : Analogs like 10a (oxalate salt) and 22f (hydrochloride, ) exhibit enhanced aqueous solubility compared to the neutral target compound .
Position 3 Modifications
Key Observations :
Physicochemical Properties
Biological Activity
The compound 8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane belongs to a class of bicyclic compounds known for their diverse biological activities, particularly in relation to monoamine transporters and potential therapeutic applications in neurodegenerative disorders and pain management.
Structural Overview
The 8-azabicyclo[3.2.1]octane framework serves as a central scaffold for various derivatives that exhibit significant pharmacological properties. The specific modification of introducing a 4-fluorophenyl group and a cyclopropanecarbonyl moiety enhances the compound's interaction with biological targets, particularly in the central nervous system (CNS).
1. Interaction with Monoamine Transporters
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane structure, including the compound , show selective binding affinities for dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). The compound exhibits:
- High selectivity for DAT over SERT , which is crucial for developing treatments for conditions like ADHD and depression .
- Modest stereoselective binding , indicating that the spatial arrangement of atoms significantly influences its biological activity .
2. Anti-Parkinsonian Activity
A study involving various 8-azabicyclo[3.2.1]octane analogs demonstrated promising anti-Parkinsonian effects in animal models:
- Compounds similar to the target compound were tested on albino mice, showing significant reductions in drug-induced catatonia and tremors, suggesting dopaminergic activity enhancement .
- Notably, certain derivatives exhibited effects comparable to established treatments, indicating potential for development as therapeutic agents against Parkinson's disease.
3. Opioid Receptor Modulation
The compound has been explored as a mu-opioid receptor antagonist , which could provide benefits in managing pain without the adverse effects associated with traditional opioids:
- This mechanism is particularly valuable for treating opioid-induced bowel dysfunction while maintaining analgesic efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the therapeutic profiles of these compounds. Key findings include:
- The introduction of specific substituents at various positions on the bicyclic ring can enhance affinity and selectivity towards DAT and SERT.
- The 8-cyclopropylmethyl group has been identified as a critical moiety contributing to high selectivity profiles, which may be applicable to the design of new drugs targeting these transporters .
Case Study 1: Synthesis and Evaluation
A series of studies synthesized multiple analogs of the 8-azabicyclo[3.2.1]octane scaffold, evaluating their pharmacological properties through in vitro assays:
- These studies provided insights into how structural modifications impact biological activity, leading to the identification of several lead compounds with enhanced efficacy against DAT and SERT .
Case Study 2: In Vivo Assessments
In vivo studies using rodent models have validated the anti-Parkinsonian effects of these compounds:
Q & A
Q. What are the key synthetic strategies for preparing 8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane?
The synthesis typically involves multi-step reactions, including cyclopropanation, carbonyl coupling, and azabicyclo framework assembly. For example:
- Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II)) to form the cyclopropyl moiety from diazo precursors under controlled temperatures (40–60°C) .
- Carbonyl Coupling : Reaction of the cyclopropane intermediate with 4-fluorophenylcarbonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product with >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the bicyclic structure and substituent positions. The methylidene group (C=CH) shows distinct doublets at δ 4.8–5.2 ppm .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular formula (e.g., [M+H] at m/z 356.1425) .
- X-ray Crystallography : Resolves stereochemical ambiguity, as demonstrated for analogous azabicyclo compounds .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization assays, given the fluorophenyl group’s role in enhancing binding affinity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity?
The exo-configuration of the methylidene group and cis-orientation of the cyclopropanecarbonyl moiety are critical for target engagement. For example:
- Docking Studies : Molecular dynamics simulations reveal that the cis-cyclopropane enhances hydrophobic interactions with the ATP-binding pocket of kinases .
- Stereospecific Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry during cyclopropanation . Contradictory activity data in literature often stem from uncharacterized stereoisomers .
Q. What strategies resolve contradictions in reported pharmacological data for azabicyclo derivatives?
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
- Crystallographic Validation : Compare crystal structures of the compound bound to targets (e.g., PDB entries for similar kinases) to confirm binding modes .
Q. How can computational modeling optimize derivative design?
- QSAR Models : Train models on datasets of azabicyclo compounds to predict logP, solubility, and IC values. The fluorophenyl group’s Hammett constant (σ = 0.06) correlates with improved metabolic stability .
- Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., replacing 4-fluorophenyl with 4-Cl or 4-CF) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Reaction Optimization : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., 2-MeTHF) without compromising yield .
- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water) for cost-effective scale-up .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
